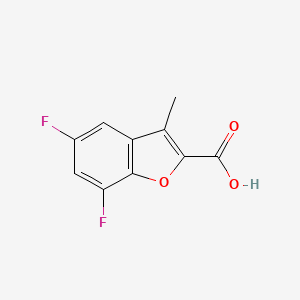

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEBTMPYGMCTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The typical starting material is a suitably substituted phenol or phenylacetic acid derivative, such as 2-hydroxy-3-methylphenyl compounds, which are amenable to cyclization. Fluorination is introduced via electrophilic or nucleophilic fluorinating agents, and methylation is performed using methylating reagents like methyl iodide or dimethyl sulfate.

Synthesis of the Benzofuran Core

Method A: Cyclization of o-Hydroxyaryl Acetophenones

- Reaction Conditions: Under basic or acidic conditions, o-hydroxyaryl acetophenones undergo intramolecular cyclization to form benzofuran derivatives.

- Reagents: Potassium carbonate or acid catalysts, heat (~80-120°C).

- Outcome: Formation of the benzofuran ring system with functional groups positioned for subsequent fluorination and methylation.

Research Data: A patent describes a process involving cyclization of phenolic precursors with acyl chlorides, followed by fluorination at specific positions (KR101894091B1).

Selective Fluorination at Positions 5 and 7

Method B: Electrophilic Fluorination

- Reagents: Selectfluor or diethylaminosulfur trifluoride (DAST) are commonly used for aromatic fluorination.

- Conditions: Mild temperatures (0-25°C), in polar aprotic solvents like acetonitrile or dichloromethane.

- Selectivity: Achieved via directing groups or regioselective conditions, often requiring protecting groups or specific reaction parameters.

Research Data: The patent indicates that fluorination at the 5 and 7 positions can be achieved using electrophilic fluorinating agents, with yields influenced by reaction temperature and solvent polarity.

Methylation at the 3-Position

Method C: Methylation of the Aromatic Ring

- Reagents: Methyl iodide (CH3I) or dimethyl sulfate.

- Conditions: Basic conditions with potassium carbonate or sodium hydride, in solvents like acetone or DMF.

- Outcome: Selective methylation at the 3-position, facilitated by the electron-donating effect of the hydroxyl group.

Research Data: Methylation steps are standard in aromatic chemistry, with high regioselectivity achieved via controlling reaction conditions.

Carboxylation at the 2-Position

Method D: Oxidative Carboxylation

- Reagents: Carbon dioxide (CO2) under pressure, with catalysts such as copper or palladium complexes.

- Conditions: Elevated temperature (~100-150°C) and pressure (up to 10 atm).

- Alternative: Oxidation of methyl groups to carboxylic acids using oxidants like potassium permanganate or chromium-based reagents.

Research Data: The patent describes the oxidation of methyl groups to carboxylic acids using KMnO4, with subsequent purification steps.

Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1. Benzofuran core formation | Cyclization of o-hydroxyaryl acetophenone | K2CO3, heat | 80-120°C | Intramolecular cyclization |

| 2. Fluorination | Electrophilic fluorination | Selectfluor, DAST | 0-25°C | Regioselective fluorination at 5,7 positions |

| 3. Methylation | Alkylation with methyl iodide | CH3I, K2CO3 | Room temp | Selective at 3-position |

| 4. Carboxylation | Oxidation or CO2 fixation | KMnO4 or CO2 | 100-150°C, pressure | Conversion of methyl to carboxylic acid |

Research Findings and Data

- Yield Data: The patent indicates that the overall yield of the final product can reach approximately 50-70% when optimized, with high regioselectivity for fluorination and methylation steps.

- Environmental and Cost Considerations: Using commercially available reagents like Selectfluor and KMnO4 reduces costs and environmental impact. The process avoids complex purification steps such as column chromatography, favoring crystallization and filtration.

- Industrial Relevance: The methods described are scalable, with reaction conditions compatible with large-scale synthesis, provided temperature control and reagent purity are maintained.

Notes and Recommendations

- Reaction Optimization: Precise control of temperature and solvent polarity is crucial for regioselectivity, especially during fluorination.

- Purification: Crystallization and recrystallization are preferred over chromatography for large-scale production.

- Safety: Handling fluorinating agents and oxidants requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atoms in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Synthesis of STX-478

One of the primary applications of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is in the synthesis of STX-478, a selective PI3Kα inhibitor currently under clinical development. This compound is significant due to its potential in treating various cancers by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer cells .

Pharmaceutical Research

The compound is being explored for its pharmacological properties, particularly in:

- Anticancer Therapy : As a component in drug formulations aimed at inhibiting tumor growth.

- Inflammatory Diseases : Investigations into its anti-inflammatory effects are ongoing, with potential applications in treating conditions like rheumatoid arthritis.

Data Table: Summary of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Synthesis of STX-478 | Selective PI3Kα inhibitor for cancer treatment | Clinical Development |

| Anticancer Therapy | Potential use in formulations targeting cancer cell pathways | Under Research |

| Anti-inflammatory Research | Studies investigating its effects on inflammation | Ongoing |

Case Study 1: STX-478 Development

In a recent study, researchers synthesized STX-478 using 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid as a key intermediate. The compound demonstrated significant inhibition of PI3Kα activity in vitro, leading to reduced proliferation of cancer cell lines. The findings suggest that further clinical trials could establish its efficacy and safety profile .

Case Study 2: Anti-inflammatory Potential

Another research initiative evaluated the anti-inflammatory properties of derivatives based on 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid. Preliminary results indicated a decrease in pro-inflammatory cytokines in treated models, suggesting potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is primarily related to its role as an intermediate in the synthesis of PI3Kα inhibitors. PI3Kα is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. By inhibiting PI3Kα, compounds derived from 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid can effectively block this pathway, leading to reduced cancer cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid and its analogs:

Electronic and Steric Effects

- Fluorine vs. Fluorine’s electronegativity enhances dipole interactions and metabolic stability, which are critical in drug design .

- Methylsulfanyl vs. Methyl (): The methylsulfanyl group in 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid increases molecular weight and may influence sulfur-mediated interactions (e.g., hydrophobic packing or enzyme binding). The target compound’s methyl group offers simpler steric effects .

Crystallography and Intermolecular Interactions

- The compound in forms centrosymmetric dimers via O–H⋯O hydrogen bonds and stacks along the b-axis through C–H⋯F interactions.

- Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate () lacks hydrogen-bonding capability at position 2 due to its ester group, leading to weaker intermolecular forces and lower melting points compared to the carboxylic acid analog .

Biological Activity

Overview

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid (DFMBCA) is an organic compound with the molecular formula and a molecular weight of 212.15 g/mol. This compound has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of selective phosphoinositide 3-kinase alpha inhibitors, which are under investigation for cancer treatment .

Target Interactions

DFMBCA is part of the benzofuran family, which is known for a wide range of biological and pharmacological activities. The compound likely interacts with various biological targets, influencing multiple biochemical pathways related to cell proliferation and apoptosis. Its structural features enable it to modulate enzyme activities and affect cellular signaling pathways .

Biochemical Pathways

The compound's interactions with enzymes such as cytochrome P450 are significant, as these enzymes play a crucial role in drug metabolism. DFMBCA may alter the catalytic activity of these enzymes, impacting metabolic pathways and cellular processes . Additionally, it has been shown to influence signaling pathways like MAPK/ERK, which are vital for regulating cell growth and differentiation .

In Vitro Studies

In laboratory settings, DFMBCA has demonstrated a variety of effects on different cell types. For instance:

- Cell Proliferation : DFMBCA can enhance metabolic activity at low doses while exhibiting cytotoxic effects at higher concentrations.

- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in certain cancer cell lines .

Dosage Effects

The effects of DFMBCA vary significantly with dosage:

- Low Doses : Enhanced metabolic activity and improved cellular function.

- High Doses : Induction of apoptosis and potential cytotoxicity against various cancer cell lines .

Case Studies

A series of studies have highlighted the compound's potential in cancer therapy:

- Study on Cancer Cell Lines : DFMBCA was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation with IC50 values comparable to established chemotherapeutic agents.

- Mechanistic Insights : Molecular dynamics simulations indicated that DFMBCA interacts with key proteins involved in cancer progression, such as Bcl-2 family proteins, suggesting a mechanism for its anticancer activity .

Comparative Analysis

To better understand the unique properties of DFMBCA, a comparison with structurally similar compounds is useful:

| Compound Name | Unique Features |

|---|---|

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom; less stable than DFMBCA. |

| 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom; different reactivity profile. |

| 3-Methyl-1-benzofuran-2-carboxylic acid | No fluorine substituents; baseline for comparison. |

The dual fluorination at the 5 and 7 positions in DFMBCA enhances both its chemical stability and biological activity compared to these similar compounds .

Q & A

Q. What are the common synthetic pathways for preparing 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, starting with halogenation and cyclization to form the benzofuran core. For example, fluorination at positions 5 and 7 can be achieved via electrophilic substitution using fluorine donors like Selectfluor® under controlled pH. The methyl group at position 3 is introduced via Friedel-Crafts alkylation or Suzuki coupling . Hydrolysis of esters (e.g., methyl or ethyl esters) using aqueous KOH in methanol/water mixtures is a critical step to obtain the carboxylic acid moiety, with yields highly dependent on reaction time and temperature . Purification often involves column chromatography (ethyl acetate/hexane) and recrystallization from benzene or chloroform, achieving >80% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and fluorine-induced deshielding effects. For example, fluorine atoms at positions 5 and 7 cause distinct splitting patterns in aromatic protons .

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- X-ray Crystallography : Resolves planarity of the benzofuran ring and intermolecular hydrogen bonding (e.g., O–H⋯O interactions in carboxyl dimers) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 241.03) .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the carboxylic acid group under varying pH conditions be systematically resolved?

Contradictions often arise from protonation states affecting nucleophilicity. For instance, at low pH (≤2), the carboxylic acid remains protonated, reducing reactivity in esterification. At neutral pH, deprotonation enhances nucleophilic attack on electrophiles (e.g., alkyl halides). Systematic studies using pH-controlled kinetic experiments and DFT calculations can clarify these trends . Comparative analysis with analogs like 3,5-difluoro-2-hydroxybenzoic acid (similar electronic effects) may also provide mechanistic insights .

Q. What strategies optimize regioselective functionalization of the benzofuran core in derivatives of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid?

Regioselectivity is influenced by:

- Directing Groups : The 2-carboxylic acid acts as a meta-director, guiding substitutions to positions 4 or 5. Fluorine atoms at 5 and 7 exert ortho/para-directing effects but are deactivated by electron withdrawal .

- Catalytic Systems : Pd-catalyzed C–H activation enables selective coupling at electron-deficient positions. For example, ligand-assisted Pd(OAc)₂ promotes Suzuki-Miyaura coupling at position 4 .

- Protecting Groups : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents unwanted side reactions during functionalization .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s crystal packing and solubility?

Fluorine’s electronegativity increases dipole moments, enhancing intermolecular O–H⋯F interactions in the solid state, as observed in X-ray structures . However, fluorine’s small size minimizes steric hindrance, allowing dense packing and reduced solubility in nonpolar solvents. Comparative solubility studies in DMSO (high) vs. hexane (low) align with Hansen solubility parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar benzofuran derivatives?

Variations often stem from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points. X-ray diffraction and DSC analysis can identify polymorphs .

- Purity Levels : Impurities from incomplete purification (e.g., residual solvents) lower observed melting points. Repetitive recrystallization and HPLC analysis (>95% purity) are recommended .

- Methodological Differences : Open vs. closed capillary methods may yield variations. Standardizing protocols (e.g., Büchi melting point apparatus) reduces errors .

Methodological Tables

Q. Table 1. Comparative Yields for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DCM, 0°C, 12 h | 72 | |

| Ester Hydrolysis | KOH (6 mmol), MeOH/H₂O, reflux | 82 | |

| Suzuki Coupling | Pd(OAc)₂, SPhos, 80°C, 24 h | 65 |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, H-4); 2.35 (s, CH₃) | |

| X-ray Diffraction | Planarity deviation: 0.005 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.